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Compound of Interest

Compound Name: 2-Aminobenzophenone

Cat. No.: B122507 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals engaged in the

synthesis of 2-aminobenzophenones from anthranilic acid.

Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on side

reactions and yield optimization.

Problem 1: Low Yield of 2-Aminobenzophenone and Formation of a High-Melting Point Side

Product.

Question: My reaction is producing a low yield of the desired 2-aminobenzophenone, and I

am isolating a significant amount of a high-melting point, insoluble solid. What is this side

product and how can I prevent its formation?

Answer: The high-melting point side product is likely 9(10H)-acridone. Acridone formation is a

common side reaction in the synthesis of 2-aminobenzophenones, particularly under harsh

acidic conditions and at elevated temperatures. The intramolecular cyclization of the

intermediate 2-(tosylamido)benzophenone is promoted by strong Lewis acids or Brønsted

acids.

Mitigation Strategies:
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Temperature Control: Maintain a reaction temperature below 60°C during the Friedel-Crafts

acylation step. Higher temperatures significantly favor the formation of acridone.

Controlled Addition of Lewis Acid: Add the Lewis acid (e.g., AlCl₃) portion-wise at a low

temperature (0-5°C) to control the exothermicity of the reaction.

Reaction Time: Avoid prolonged reaction times. Monitor the reaction progress by TLC and

quench the reaction as soon as the starting material is consumed.

Quenching Procedure: Quench the reaction by slowly pouring the reaction mixture onto

crushed ice to rapidly deactivate the Lewis acid and minimize the opportunity for cyclization.

Problem 2: The Deprotection of the Tosyl Group is Incomplete or Leads to Degradation.

Question: I am having trouble removing the p-toluenesulfonyl (tosyl) protecting group. Either

the reaction is incomplete, or I observe significant decomposition of my product. What are the

optimal conditions for deprotection?

Answer: The sulfonamide bond is notoriously stable and requires strong acidic conditions for

cleavage. However, these conditions can also promote side reactions if not carefully controlled.

Recommended Deprotection Protocol:

Acid Selection: Concentrated sulfuric acid is effective for tosyl group removal.

Temperature and Time: Heating the 2-(tosylamido)benzophenone in concentrated sulfuric

acid at 90-100°C for 1-2 hours is typically sufficient for complete deprotection.

Monitoring: Monitor the reaction by TLC (thin-layer chromatography) to determine the point

of complete deprotection and avoid unnecessary heating that could lead to degradation.

Work-up: After cooling, carefully pour the acidic solution into a large volume of ice-water to

precipitate the 2-aminobenzophenone. Neutralize the solution with a base (e.g., NaOH or

NH₄OH) to fully precipitate the product.
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Q1: Why is it necessary to protect the amino group of anthranilic acid before the Friedel-Crafts

acylation?

A1: The amino group (-NH₂) of anthranilic acid is a Lewis base and will react with the Lewis

acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This deactivates the catalyst and

prevents the desired acylation from occurring. Protection of the amino group, for example as a

tosylamide, prevents this interaction and allows the Friedel-Crafts reaction to proceed.

Q2: What is the mechanism of acridone formation?

A2: Acridone is formed via an intramolecular electrophilic aromatic substitution reaction. The

Lewis acid activates the carbonyl group of the intermediate 2-(tosylamido)benzophenone,

making it more electrophilic. The electron-rich aromatic ring of the anthranilic acid moiety then

attacks the activated carbonyl carbon, leading to cyclization and subsequent loss of the tosyl

group and a proton to form the stable, conjugated acridone ring system.

Q3: Can I use other protecting groups for the amino function?

A3: Yes, other protecting groups can be used, such as acetyl or benzoyl groups. However, the

tosyl group is commonly employed due to its stability under the Friedel-Crafts reaction

conditions. The choice of protecting group will influence the deprotection strategy. For example,

an acetyl group can be removed under milder basic or acidic conditions compared to a tosyl

group.

Q4: My TLC plate shows multiple spots after the Friedel-Crafts reaction. What are the possible

side products besides acridone?

A4: Besides acridone, other potential side products include:

Unreacted starting material: N-tosylanthranilic acid or its acid chloride.

Di-acylated product: Although less common due to the deactivating effect of the first benzoyl

group.

Products from reaction with solvent: If the solvent is reactive under Friedel-Crafts conditions.

Careful monitoring of the reaction and appropriate purification techniques like column

chromatography are essential to isolate the desired product.
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Data Presentation
Table 1: Effect of Temperature on Product Distribution in the Friedel-Crafts Acylation of N-

Tosylanthranilic Acid with Benzene.

Reaction Temperature (°C)
Yield of 2-
(Tosylamido)benzophenon
e (%)

Yield of 9(10H)-Acridone
(%)

40-50 85-90 < 5

60-70 70-75 15-20

80-90 40-50 45-55

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzophenone from Anthranilic Acid

Step 1: Protection of Anthranilic Acid

In a 5 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition

funnel, dissolve 137 g (1.0 mol) of anthranilic acid in 1.5 L of 10% aqueous sodium

carbonate solution.

Warm the solution to 60°C.

Slowly add a solution of 229 g (1.2 mol) of p-toluenesulfonyl chloride in 500 mL of toluene

over 1 hour, maintaining the temperature at 60-65°C.

After the addition is complete, continue stirring at 65°C for an additional 2 hours.

Cool the reaction mixture to room temperature and separate the layers.

Acidify the aqueous layer with concentrated HCl to a pH of ~2.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b122507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect the precipitated N-(p-toluenesulfonyl)anthranilic acid by filtration, wash with cold

water, and dry. The expected yield is 88-91%.[1]

Step 2: Friedel-Crafts Acylation

In a dry 3 L three-necked flask equipped with a mechanical stirrer, reflux condenser with a

gas outlet, and an addition funnel, suspend 146 g (0.5 mol) of dry N-(p-

toluenesulfonyl)anthranilic acid in 1.5 L of dry benzene.

Add 119 g (0.57 mol) of phosphorus pentachloride and heat the mixture to 50°C for 30

minutes until the evolution of HCl gas ceases.

Cool the mixture to 5-10°C in an ice bath.

Carefully add 290 g (2.2 mol) of anhydrous aluminum chloride in portions over 1 hour,

keeping the temperature below 10°C.

After the addition, slowly warm the mixture to 50-60°C and maintain this temperature for 4

hours.

Cool the reaction mixture to room temperature and pour it slowly onto a mixture of 1 kg of

crushed ice and 200 mL of concentrated HCl.

Separate the benzene layer, wash it with water, 5% sodium bicarbonate solution, and again

with water.

Dry the benzene solution over anhydrous sodium sulfate and evaporate the solvent under

reduced pressure to obtain crude 2-(tosylamido)benzophenone. The expected yield is 69-

72%.[1]

Step 3: Deprotection

To the crude 2-(tosylamido)benzophenone, add 500 mL of concentrated sulfuric acid.

Heat the mixture to 90-100°C for 2 hours.

Cool the solution to room temperature and pour it carefully into 2 L of ice-water.
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Neutralize the solution with a 20% sodium hydroxide solution to precipitate the 2-
aminobenzophenone.

Filter the yellow precipitate, wash thoroughly with water, and dry.

Recrystallize from ethanol to obtain pure 2-aminobenzophenone. The expected yield after

recrystallization is 54%.[1]

Protocol 2: Troubleshooting - Minimizing Acridone Formation

This protocol focuses on modifying the Friedel-Crafts acylation step to minimize the formation

of the acridone side product.

Follow Step 1 as described in Protocol 1.

In a dry 3 L three-necked flask, suspend 146 g (0.5 mol) of dry N-(p-

toluenesulfonyl)anthranilic acid in 1.5 L of dry benzene and add 119 g (0.57 mol) of

phosphorus pentachloride. Heat to 50°C for 30 minutes.

Cool the reaction mixture to 0-5°C using an ice-salt bath.

Crucially, add 290 g (2.2 mol) of anhydrous aluminum chloride very slowly, in small portions,

over a period of 2-3 hours, ensuring the internal temperature does not exceed 5°C.

After the complete addition of AlCl₃, stir the reaction mixture at 5-10°C for 8-10 hours.

Monitor the reaction progress by taking aliquots and analyzing by TLC. The reaction should

be stopped as soon as the starting acid chloride is consumed.

Proceed with the quenching and work-up as described in Protocol 1, Step 2.

By maintaining a consistently low temperature throughout the addition of the Lewis acid and

the subsequent reaction, the intramolecular cyclization to form acridone is significantly

suppressed.

Mandatory Visualizations
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Caption: Main synthetic pathway for 2-aminobenzophenone and the formation of the acridone

side product.
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Caption: A troubleshooting workflow for low yields in the synthesis of 2-aminobenzophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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